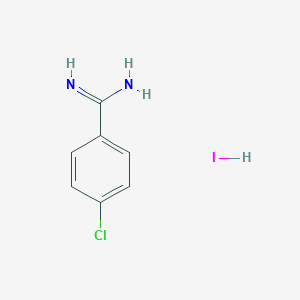

4-Chlorobenzamidine hydroiodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chlorobenzenecarboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2.HI/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEVGWRZEYGNJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)Cl.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370173 | |

| Record name | 4-Chlorobenzamidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115297-57-9 | |

| Record name | 4-Chlorobenzamidine hydroiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzamidine hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Chlorobenzamidine Hydroiodide

This guide provides a detailed exploration of the molecular mechanism of action of 4-Chlorobenzamidine hydroiodide, a synthetic small molecule inhibitor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental biochemical principles with practical experimental insights to offer a comprehensive understanding of this compound's biological activity.

Introduction to this compound

This compound belongs to the well-established class of benzamidine-based compounds, which are recognized as potent inhibitors of a specific family of enzymes known as serine proteases.[1] These enzymes play critical roles in a vast array of physiological and pathophysiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation.[2] The dysregulation of serine protease activity is implicated in numerous diseases, making them significant targets for therapeutic intervention.

4-Chlorobenzamidine is a derivative of benzamidine, featuring a chlorine atom at the fourth position of the benzene ring. This substitution pattern is crucial as it modifies the physicochemical properties of the parent molecule, influencing its binding affinity and selectivity towards target enzymes.[1] This guide will dissect the precise molecular interactions that underpin its inhibitory function.

The Core Mechanism: Competitive Inhibition of Serine Proteases

The fundamental mechanism of action for this compound is competitive, reversible inhibition of trypsin-like serine proteases.[3] This mode of inhibition is characterized by the inhibitor molecule directly competing with the enzyme's natural substrate for binding to the active site.

The Serine Protease Active Site: A Tale of a Triad and a Pocket

Serine proteases are defined by a highly conserved catalytic triad of amino acid residues in their active site: serine (Ser), histidine (His), and aspartate (Asp).[4] This triad functions as a charge-relay system to facilitate the hydrolysis of peptide bonds in their substrates. Adjacent to the catalytic triad is a specificity pocket, termed the S1 pocket, which determines the substrate specificity of the protease. In trypsin-like serine proteases, the S1 pocket is typically deep and contains a negatively charged aspartate residue at its base, conferring a preference for substrates with positively charged amino acids like arginine and lysine at the P1 position.[4]

Mimicking the Natural Substrate: The Role of the Amidine Group

The inhibitory prowess of benzamidine and its derivatives stems from the positively charged amidinium group, which acts as a structural mimic of the side chains of arginine and lysine.[5] This cationic group is drawn into the anionic S1 pocket, where it forms a strong salt bridge with the aspartate residue at the bottom.[6] This high-affinity interaction effectively blocks the active site, preventing the binding and subsequent cleavage of the natural substrate.

Caption: Competitive inhibition of a serine protease by 4-Chlorobenzamidine.

The Influence of the 4-Chloro Substituent: A Structure-Activity Relationship Perspective

The addition of a chlorine atom at the para-position of the benzamidine ring is not a trivial modification. The nature of the substituent on the ring significantly impacts the inhibitor's potency and selectivity.[1] The binding of substituted benzamidines to serine proteases is influenced by two key physicochemical properties of the substituent:

-

Hydrophobicity: The chlorine atom increases the hydrophobicity of the benzamidine molecule. This can lead to enhanced binding affinity through favorable hydrophobic interactions with nonpolar residues lining the entrance of the S1 pocket.[1]

-

Electronic Effects: The chlorine atom is an electron-withdrawing group. This can influence the charge distribution of the aromatic ring and the pKa of the amidinium group, potentially modulating the strength of the interaction with the aspartate in the S1 pocket.[1]

While the precise quantitative contribution of the 4-chloro group to the binding affinity for various serine proteases is not extensively documented in publicly available literature, the general principles of structure-activity relationships for benzamidine derivatives suggest that this substitution is likely to alter its inhibitory profile compared to the parent benzamidine molecule.

Pharmacological Implications: The Coagulation Cascade as a Prime Example

Given that many key enzymes in the blood coagulation cascade are serine proteases, this compound has the potential to exert significant pharmacological effects. The coagulation process is a tightly regulated cascade of enzymatic reactions leading to the formation of a fibrin clot. Two of the central serine proteases in this cascade are thrombin and plasmin.

-

Thrombin: This enzyme is a key pro-coagulant, responsible for converting fibrinogen to fibrin, the primary component of a blood clot. Inhibition of thrombin would be expected to have an anticoagulant effect.

-

Plasmin: In contrast, plasmin is the primary enzyme of fibrinolysis, responsible for degrading fibrin clots. Inhibition of plasmin would lead to an anti-fibrinolytic effect, potentially promoting clot stability.

The overall physiological effect of this compound would therefore depend on its relative inhibitory potency towards these and other serine proteases involved in hemostasis.

Caption: Potential targets of 4-Chlorobenzamidine in the coagulation cascade.

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of a serine protease inhibitor like this compound, a series of well-defined biochemical assays are essential.

Enzyme Inhibition Assay (Determination of Ki)

This protocol describes a general method for determining the inhibition constant (Ki) of a competitive inhibitor.

Materials:

-

Purified serine protease (e.g., trypsin, thrombin, plasmin)

-

Chromogenic or fluorogenic substrate specific for the protease

-

Assay buffer (e.g., Tris-HCl with CaCl2, pH 8.0)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagent Solutions:

-

Dilute the serine protease to a working concentration in assay buffer.

-

Prepare a series of dilutions of this compound in assay buffer.

-

Prepare a working solution of the substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed volume of assay buffer to each well.

-

Add varying concentrations of the inhibitor (this compound) to the wells.

-

Add a fixed concentration of the substrate to the wells.

-

Include control wells with no inhibitor.

-

-

Initiate the Reaction:

-

Add the serine protease to each well to start the reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in a reader pre-set to the appropriate temperature.

-

Measure the change in absorbance or fluorescence over time. The rate of substrate hydrolysis is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) for each inhibitor concentration.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot) or use a linearized plot (e.g., Lineweaver-Burk plot).

-

For competitive inhibition, the Vmax will remain unchanged, while the apparent Km will increase with increasing inhibitor concentration.

-

The Ki can be determined by fitting the data to the appropriate equation for competitive inhibition.

-

Caption: Experimental workflow for determining the inhibition constant (Ki).

Quantitative Inhibitory Profile

| Enzyme | Ki of Benzamidine (µM) |

| Trypsin | 35 |

| Plasmin | 350 |

| Thrombin | 220 |

Data sourced from Selleck Chemicals.[7]

It is important to note that the 4-chloro substitution will likely alter these values. Further experimental investigation is required to precisely quantify the inhibitory profile of this compound.

Conclusion

This compound functions as a competitive, reversible inhibitor of serine proteases. Its mechanism of action is rooted in the structural mimicry of natural substrates by its cationic amidine group, which binds with high affinity to the S1 specificity pocket of these enzymes. The 4-chloro substituent is anticipated to modulate its inhibitory potency and selectivity through effects on hydrophobicity and electronic properties. Its inhibitory action on key enzymes of the coagulation cascade, such as thrombin and plasmin, suggests potential applications in the regulation of hemostasis. A thorough understanding of its detailed quantitative inhibitory profile against a broad panel of serine proteases will be crucial for the future development and application of this compound in research and medicine.

References

-

Guimarães, C. R. W., & de Alencastro, R. B. (2002). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Medicinal Chemistry, 45(23), 4995–5004. [Link]

-

Mares-Guia, M., & Shaw, E. (1973). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 16(10), 1102-1106. [Link]

-

Netzel-Arnett, S., Fields, G. B., Birkedal-Hansen, H., & Van Wart, H. E. (2007). The Cutting Edge: Membrane Anchored Serine Protease Activities in the Pericellular Microenvironment. The Journal of Biological Chemistry, 282(49), 35253–35257. [Link]

-

Navarro, J. L., César, J. M., & Fernández-Vázquez, F. (2012). The New Coagulation Cascade and Its Possible Influence on the Delicate Balance Between Thrombosis and Hemorrhage. Revista Española de Cardiología (English Edition), 65(6), 503-505. [Link]

- Powers, J. C., & Harper, J. W. (1986). Inhibitors of serine proteinases. In Proteinase inhibitors (pp. 55-152). Elsevier.

- Rawlings, N. D., Barrett, A. J., & Bateman, A. (2012). MEROPS: the database of proteolytic enzymes, their substrates and inhibitors. Nucleic acids research, 40(D1), D343-D350.

- Stürzebecher, J., Markwardt, F., Voigt, B., Wagner, G., & Walsmann, P. (1983). Cyclic amidino compounds as thrombin inhibitors. Thrombosis research, 29(6), 635-642.

-

MEROPS - the Peptidase Database. Small-molecule inhibitor: benzamidine. [Link]

- Tidwell, R. R., Geratz, J. D., & Dann, O. (1978). Diarylamidine derivatives with one or both of the aryl moieties consisting of a 4-amidinophenyl- or 4-amidinonaphthyl-1-group. A new class of highly active inhibitors of trypsin-like proteases. Journal of medicinal chemistry, 21(7), 613-623.

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937. [Link]

- Wilcox, C. S. (1991). A new class of potent and specific inhibitors of the serine proteases. Perspectives in medicinal chemistry, 133-146.

- Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1-8 A resolution. II. Crystallographic refinement, refined geometry and comparison with other trypsin structures. Journal of molecular biology, 98(4), 693-717.

Sources

- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Item - MODULATING PLASMIN ACTIVITY USING REVERSIBLE MULTIVALENT INHIBITORS FOR DRUG DELIVERY APPLICATIONS - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 4. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MEROPS - the Peptidase Database [ebi.ac.uk]

- 7. Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine [ouci.dntb.gov.ua]

4-Chlorobenzamidine Hydroiodide: A Technical Guide for Serine Protease Inhibition

Abstract

This technical guide provides a comprehensive overview of 4-Chlorobenzamidine hydroiodide as a representative member of the benzamidine class of competitive serine protease inhibitors. While specific kinetic data for this particular salt is not extensively published, this document synthesizes the well-established principles of serine protease inhibition by benzamidine derivatives to offer a robust framework for its application in research and drug development. We will delve into the fundamental mechanism of serine protease catalysis, the molecular interactions governing competitive inhibition by benzamidines, and the structural-activity relationships (SAR) conferred by substitutions on the phenyl ring. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis of this compound and for conducting enzyme inhibition assays to determine key kinetic parameters. This document is intended to be a practical resource for researchers, enabling them to effectively utilize and characterize 4-Chlorobenzamidine and similar compounds in their scientific endeavors.

The Serine Protease Family: A Primer on Mechanism and Significance

Serine proteases are a ubiquitous and crucial class of enzymes that catalyze the hydrolysis of peptide bonds in proteins.[1] Their activity is central to a vast array of physiological processes, including digestion, blood coagulation, immune response, and cellular signaling.[2] The catalytic activity of these enzymes is orchestrated by a highly conserved "catalytic triad" within the active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues.[3]

The catalytic mechanism proceeds through a two-step "ping-pong" process involving a covalent acyl-enzyme intermediate.[4] The His residue, acting as a general base, abstracts a proton from the Ser hydroxyl group, which then launches a nucleophilic attack on the carbonyl carbon of the substrate's scissile peptide bond. This forms an unstable tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, breaking the peptide bond and releasing the C-terminal portion of the substrate, while the N-terminal portion remains covalently attached to the Ser residue as an acyl-enzyme intermediate. In the second phase, a water molecule enters the active site, is deprotonated by the His residue, and hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the substrate and regenerating the active enzyme.

Diagram: The Catalytic Mechanism of Serine Proteases

Caption: A simplified workflow of the serine protease catalytic mechanism.

Benzamidine Derivatives as Competitive Inhibitors

Benzamidine and its derivatives are classic examples of reversible, competitive inhibitors of trypsin-like serine proteases.[5][6] These enzymes, which include trypsin, thrombin, and plasmin, preferentially cleave peptide bonds following basic amino acid residues like arginine and lysine. The inhibitory prowess of benzamidines stems from their structural mimicry of these side chains. The positively charged amidinium group of the inhibitor engages in strong ionic and hydrogen bonding interactions with the carboxylate side chain of a conserved aspartate residue at the bottom of the enzyme's S1 specificity pocket.[7]

Mechanism of Inhibition

4-Chlorobenzamidine, as a competitive inhibitor, binds to the active site of the serine protease, thereby preventing the substrate from binding and catalysis from occurring. This interaction is reversible, and the inhibitor and substrate are in a dynamic equilibrium with the enzyme. The presence of the chlorine atom at the para-position of the benzamidine ring influences the molecule's electronic properties and hydrophobicity, which can modulate its binding affinity and specificity for different serine proteases.[8]

Diagram: Competitive Inhibition by 4-Chlorobenzamidine

Caption: Equilibrium diagram of competitive inhibition of a serine protease.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of 4-Chlorobenzamidine and its hydroiodide salt is provided in the table below.

| Property | Value | Source |

| 4-Chlorobenzamidine | ||

| Molecular Formula | C₇H₇ClN₂ | [9] |

| Molecular Weight | 154.60 g/mol | [9] |

| CAS Number | 19563-04-3 | [9] |

| This compound | ||

| Molecular Formula | C₇H₈ClIN₂ | [10] |

| Molecular Weight | 282.51 g/mol | [10] |

| CAS Number | 115297-57-9 | [10] |

| Melting Point | ~235°C (decomposition) | [10] |

| Appearance | White to off-white solid | [1] |

Synthesis of this compound

4-Chlorobenzamidine and its salts can be reliably synthesized from 4-chlorobenzonitrile via the Pinner reaction.[3][8] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.

Detailed Experimental Protocol: Pinner Reaction Synthesis

Materials:

-

4-Chlorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or solution in ethanol)

-

Hydroiodic Acid

Step-by-Step Methodology:

-

Pinner Salt Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (2-3 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature at or below 10°C.

-

Continue the addition of HCl until the solution is saturated and a precipitate of the ethyl 4-chlorobenzimidate hydrochloride (Pinner salt) begins to form.

-

Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete precipitation.

-

Collect the Pinner salt by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Amidine Formation:

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

Cool the suspension to 0°C.

-

Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol until the solution is basic.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

The by-product, ammonium chloride, will precipitate. Remove it by filtration.

-

-

Hydroiodide Salt Formation and Isolation:

-

To the ethanolic solution of 4-chlorobenzamidine, slowly add a stoichiometric amount of hydroiodic acid with stirring.

-

The this compound will precipitate out of the solution.

-

Cool the mixture to enhance precipitation.

-

Collect the white solid product by vacuum filtration, wash with a small amount of cold ethanol and then with diethyl ether.

-

Dry the final product under vacuum to yield this compound.

-

In Vitro Characterization: Serine Protease Inhibition Assay

To quantify the inhibitory potency of this compound, a continuous kinetic assay using a chromogenic or fluorogenic substrate is recommended. This allows for the determination of the inhibition constant (Kᵢ).

Quantitative Data on Benzamidine Derivatives

| Inhibitor | Enzyme | Kᵢ (µM) | Comments | Source |

| Benzamidine | Trypsin | 19 | Reversible, competitive | [5] |

| Benzamidine | Thrombin | Varies with derivative | Hydrophobicity of substituent is key | [8][11] |

| Benzamidine | Plasmin | Varies with derivative | Electron-donating & hydrophobic effects | [8] |

| 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea | Trypsin | Micromolar range | Competitive inhibition | [3] |

Detailed Experimental Protocol: Kᵢ Determination

Materials:

-

Serine protease (e.g., Trypsin, Thrombin)

-

This compound

-

Chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Assay buffer (e.g., Tris-HCl with CaCl₂, pH 8.0)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a stock solution of the enzyme in the assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and then dilute in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, set up a series of reactions with varying concentrations of the inhibitor.

-

Include control wells with no inhibitor and wells with no enzyme (blank).

-

Add the assay buffer to each well.

-

Add the inhibitor solution to the respective wells.

-

Add the enzyme solution to all wells except the blanks.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme and inhibitor to reach equilibrium.

-

-

Kinetic Measurement:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately place the plate in the microplate reader and measure the absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) at regular intervals for 10-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

-

Determine the Michaelis-Menten constant (Kₘ) of the substrate in a separate experiment without the inhibitor.

-

Plot the reaction velocities against the inhibitor concentrations.

-

Fit the data to the appropriate equation for competitive inhibition to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration.

-

Diagram: Experimental Workflow for Kᵢ Determination

Sources

- 1. benchchem.com [benchchem.com]

- 2. Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxyanion-mediated inhibition of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition, by a protease inhibitor, of the solubilization of the F1-portion of the Mg2+-stimulated adenosine triphosphatase of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Chlorobenzamidine | C7H7ClN2 | CID 203437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chlorobenzamidine Hydroiodide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Chlorobenzamidine hydroiodide, a significant research chemical with potential applications in drug discovery and development. This document details its chemical and physical properties, provides a well-established protocol for its synthesis and characterization, and explores its stability, reactivity, and role as a scaffold in medicinal chemistry, particularly as a serine protease inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a salt of the 4-chlorobenzamidine base. The benzamidine moiety is a recognized pharmacophore, known for its ability to interact with various biological targets, most notably serine proteases. The presence of a chlorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as its lipophilicity and electronic character, which in turn can modulate its biological activity. This guide will provide an in-depth analysis of this compound, offering both theoretical insights and practical methodologies for its use in a research setting.

Physicochemical Properties

The core chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Chemical Name | 4-chlorobenzenecarboximidamide;hydroiodide | [1] |

| Synonyms | 4-Chlorobenzamidine HI | [1] |

| CAS Number | 115297-57-9 | [1] |

| Molecular Formula | C₇H₈ClIN₂ | [1] |

| Molecular Weight | 282.51 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | ~235 °C (decomposition) | [1] |

| Solubility | Soluble in polar solvents like water, ethanol, and DMSO. |

Synthesis and Characterization

The synthesis of this compound is most effectively achieved via the Pinner reaction, a classic method for converting nitriles into imidates, followed by ammonolysis. This two-step process offers a reliable route to the desired amidine salt.

Synthesis Workflow

The overall synthetic pathway from 4-chlorobenzonitrile to this compound is depicted below. This process involves the formation of an intermediate imidate salt, which is then converted to the final product.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chlorobenzonitrile

-

Anhydrous ethanol

-

Dry hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ammonia solution in ethanol (saturated)

-

Sodium iodide (NaI) or Hydriodic acid (HI)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Step 1: Formation of Ethyl 4-chlorobenzimidate hydrochloride (Pinner Salt)

-

In a dry round-bottom flask, dissolve 4-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (approximately 5-10 volumes).

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution for 2-3 hours. The reaction is exothermic, so maintain the temperature below 10 °C.

-

After the introduction of HCl is complete, seal the flask and allow it to stand at 0-5 °C for 12-24 hours. A white precipitate of the Pinner salt should form.

-

Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether to remove any unreacted starting material and excess HCl, and dry under vacuum.

Step 2: Ammonolysis to 4-Chlorobenzamidine

-

Suspend the dried ethyl 4-chlorobenzimidate hydrochloride (1 equivalent) in a saturated solution of ammonia in ethanol.

-

Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent and excess ammonia are removed under reduced pressure to yield crude 4-chlorobenzamidine hydrochloride.

Step 3: Conversion to this compound

-

Dissolve the crude 4-chlorobenzamidine hydrochloride in a minimal amount of warm ethanol.

-

Add a solution of sodium iodide (1.1 equivalents) in ethanol to the stirred solution. Alternatively, a stoichiometric amount of hydriodic acid can be added.

-

Stir the mixture for 1 hour. A precipitate of sodium chloride will form if sodium iodide is used.

-

If necessary, cool the mixture in an ice bath to promote crystallization of the hydroiodide salt.

-

Collect the solid product by vacuum filtration. If sodium chloride is present, it can be removed by washing the product with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the aromatic protons and the amidinium protons. The aromatic protons will likely appear as two doublets in the range of 7.5-8.0 ppm, characteristic of a para-substituted benzene ring. The NH₂ protons of the amidinium group are expected to be broad singlets further downfield, typically in the range of 9.0-9.5 ppm, due to the acidic nature of these protons and exchange with residual water in the solvent.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum should display signals for the four distinct carbons of the aromatic ring and the amidinium carbon. The amidinium carbon (C=N) is expected to resonate in the range of 160-165 ppm. The aromatic carbons will appear in the typical aromatic region (120-140 ppm).

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H bonds of the amidinium group.

-

C=N stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the C=N double bond in the amidinium cation.

-

Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.

-

C-Cl stretching: An absorption in the fingerprint region, typically around 1090 cm⁻¹.

Reactivity and Stability

4.1. Hydrolytic Stability

Amidine salts, including this compound, are susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield the corresponding amide (4-chlorobenzamide) and ultimately the carboxylic acid (4-chlorobenzoic acid) and ammonia. The rate of hydrolysis is pH-dependent, with the compound being most stable in neutral to slightly acidic conditions. It is crucial to store the compound in a dry environment to prevent degradation.

4.2. Thermal Stability

This compound has a relatively high melting point with decomposition. Thermal decomposition is likely to involve the loss of hydrogen iodide and potential fragmentation of the benzamidine structure. For storage, it is recommended to keep the compound in a cool, dry place away from direct light and heat sources.

4.3. Incompatible Materials

The compound should be kept away from strong oxidizing agents and strong bases to prevent degradation and unwanted reactions.

Applications in Drug Discovery and Development

The benzamidine scaffold is a key structural motif in many biologically active compounds, particularly in the design of enzyme inhibitors.

5.1. Serine Protease Inhibition

Benzamidine and its derivatives are well-known competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin[2]. The positively charged amidinium group mimics the protonated side chain of arginine and lysine residues, which are the natural substrates for many of these enzymes. This allows the benzamidine moiety to bind to the S1 specificity pocket of the protease, which is typically negatively charged due to the presence of an aspartate residue.

The 4-chloro substituent on the benzamidine ring can enhance binding affinity through hydrophobic interactions within the active site of the target protease. The development of selective serine protease inhibitors is a major area of research for the treatment of various diseases, including thrombosis, inflammation, and cancer[3]. This compound can serve as a valuable starting material or fragment for the synthesis of more complex and selective inhibitors.

5.2. Scaffold for Bioactive Molecules

Beyond serine protease inhibition, the 4-chlorobenzamidine moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. The presence of the chloro group provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for screening against various biological targets. The benzamide scaffold, a close relative, is found in a variety of therapeutic agents, including PARP inhibitors used in cancer therapy[4][5].

Safety and Handling

This compound is a research chemical and should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound may be irritating to the eyes, skin, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier[6].

Conclusion

This compound is a valuable research chemical with significant potential in medicinal chemistry and drug discovery. Its synthesis via the Pinner reaction is a well-established and reliable method. While specific characterization and reactivity data for the hydroiodide salt are not extensively published, a strong understanding of its properties can be derived from closely related analogs. Its primary application lies in its use as a scaffold for the design and synthesis of enzyme inhibitors, particularly for serine proteases. This guide provides a solid foundation for researchers to confidently handle, synthesize, and utilize this compound in their research endeavors.

References

- BenchChem. (2025). 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research.

- BenchChem. (2025). 4-Chlorobenzamide: A Versatile Building Block in Modern Organic Synthesis.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. RSC Publishing.

- Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.

-

Wikipedia. (2023). Pinner reaction. Retrieved from [Link]

- M. A. McGowan, C. Z. McAvoy, S. L. Buchwald. (2012).

- Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF)

- Aly, A. A. et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, vi, 85-138.

- The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39.

- Mares, G., et al. (1979). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 22(7), 855-861.

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

- Singh, S. K., et al. (2018). Synthesis, Characterization and Molecular Docking Studies of Novel N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide Analogues for Potential Anti-inflammatory and Antimicrobial Activity. Letters in Drug Design & Discovery, 15(8).

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

- Journal of Thermal Analysis and Calorimetry. (2009). Thermal analysis study of imidazolinium and some benzimid azolium salts by TG.

- Protein Science. (1998). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin.

- NIST. (n.d.). Benzamide, 4-chloro-.

- Google Patents. (n.d.). US6534498B1 - Protease inhibitors.

- ResearchGate. (2025). Thermodynamic analysis of binding of p‐substituted benzamidines to trypsin.

- Google Patents. (n.d.). AU5709500A - Serine protease inhibitor.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).

-

PubChem. (n.d.). 4-Chlorobenzamide. Retrieved from [Link]

- Google Patents. (n.d.). PL350042A1 - Serine protease inhibitors.

- ResearchGate. (n.d.).

- De, P., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1566-1571.

- ResearchGate. (2009). Improved Pinner Reaction with CPME as a Solvent.

-

Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]

- MDPI. (2022).

- Google Patents. (n.d.). US5962693A - Efficient method for the conversion of nitriles to amidines.

- Google Patents. (n.d.). US20150080451A1 - Serine protease inhibitors.

- Qingxiang, Z., et al. (2000). Study on the hydrolysis of 2-chlorobenzamide. Journal of Agricultural and Food Chemistry, 48(6), 2572-2575.

- ACS Publications. (2019). Scaffold Hopping in Drug Discovery.

- ResearchGate. (n.d.). Burst-phase kinetics for the hydrolysis of the 4-AMC- functionalized....

- MDPI. (2021).

- NIST. (n.d.). Benzoyl chloride, 4-chloro-.

-

PubChem. (n.d.). 4-Fluorobenzamidine Hydrochloride. Retrieved from [Link]

Sources

- 1. 4-Chlorobenzamidine hydriodide, 96% | Fisher Scientific [fishersci.ca]

- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Benzamidines

Foreword: The Benzamidine Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks, often called "privileged scaffolds," appear repeatedly across a multitude of bioactive compounds, demonstrating an innate ability to interact with diverse biological targets.[1][2] The benzamidine moiety, with its characteristic C6H5C(NH)NH2 formula, is a quintessential example of such a scaffold.[1][3] As a reversible, competitive inhibitor of trypsin-like serine proteases, its utility ranges from a laboratory tool in protein crystallography to a core component in pharmaceuticals like the anticoagulant dabigatran.[3] This guide provides a deep dive into the structure-activity relationships (SAR) that govern the efficacy of substituted benzamidines, offering field-proven insights into how modifications to this core structure dictate biological activity. We will explore the fundamental physicochemical principles, quantitative relationships, and the experimental workflows essential for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile chemical class.

The Benzamidine Pharmacophore: A Mechanistic Perspective

At the heart of benzamidine's biological activity is the amidinium group, -C(NH)NH2. This group is protonated under physiological pH, forming a cationic head that is the primary driver of its interaction with many target enzymes.

The Canonical Interaction: Binding to Serine Proteases

The most well-characterized role of benzamidine is the inhibition of serine proteases like trypsin, thrombin, and plasmin.[4][5] These enzymes feature a highly conserved substrate specificity pocket, known as the S1 pocket, which terminates in a negatively charged aspartic acid residue (Asp189 in trypsin). The cationic amidinium group of benzamidine acts as a mimic of the side chains of arginine or lysine, forming a strong, charge-assisted hydrogen bond (a salt bridge) with this aspartate residue.[4] This interaction anchors the inhibitor in the active site, competitively blocking the entry of the natural substrate.[4][5]

Physicochemical Properties: The Critical Role of pKa

The basicity of the amidine group, quantified by its pKa, is a critical parameter. For effective binding to the S1 pocket, the amidine group must be predominantly in its protonated, cationic form. The pKa of benzamidine is approximately 11.6, ensuring it is fully protonated at physiological pH. However, this high basicity can be a double-edged sword, often leading to poor oral bioavailability due to high polarity and charge. Substituents on the phenyl ring can modulate this pKa through inductive and resonance effects.[6][7] Understanding this relationship is fundamental to designing derivatives with an optimal balance of potency and drug-like properties.

Core Structure-Activity Relationships: Tailoring Potency and Selectivity

The true versatility of the benzamidine scaffold is unlocked through substitution on the phenyl ring. The nature, position, and size of these substituents directly influence the inhibitor's affinity and selectivity for different enzymes. A quantitative structure-activity relationship (QSAR) approach is often used to correlate the physicochemical properties of substituents with inhibitory activity.[8][9]

The Influence of Substituent Position and Electronics

-

Para-Substitution: The para-position is the most extensively studied. Electron-donating groups in this position have been shown to enhance binding to enzymes like plasmin and C1s.[8] This is likely due to the increased electron density on the phenyl ring, which can favorably interact with the enzyme surface.

-

Meta-Substitution: Substituents in the meta-position primarily exert an inductive effect. Their impact can be less predictable and is highly dependent on the specific topology of the target enzyme's binding site.

-

Ortho-Substitution: This position is highly sensitive to steric hindrance. Bulky groups can clash with the enzyme surface, preventing the proper seating of the benzamidine head in the S1 pocket and drastically reducing potency.

The Role of Hydrophobicity

The binding pockets of serine proteases are not uniform. While the S1 pocket is characterized by the polar interaction with Asp189, adjacent regions can be highly hydrophobic. The SAR for thrombin inhibition, for example, is significantly affected by the hydrophobicity of the substituent, whereas its electronic properties play a lesser role.[8] In contrast, trypsin's interaction with substituted benzamidines is more complex, depending on molar refractivity and molecular weight.[8] This highlights a key principle: SAR is target-dependent. An optimal substituent for inhibiting thrombin may not be optimal for inhibiting trypsin or plasmin.

The following diagram illustrates the general workflow for conducting an SAR study on benzamidine derivatives.

Quantitative Data Summary

The differential effects of substituents are best illustrated with quantitative data. The table below summarizes the inhibition constants (Ki) for a series of para-substituted benzamidines against key serine proteases, demonstrating how a single substituent change can alter potency and selectivity.

| Substituent (R) | Physicochemical Property | Trypsin Ki (µM) | Thrombin Ki (µM) | Plasmin Ki (µM) |

| -H | Baseline | 35[10] | 220[10] | 350[10] |

| -NH2 | Electron-Donating, Polar | ~18 (for 4-aminobenzamidine) | - | - |

| -CH3 | Weakly Donating, Hydrophobic | - | - | - |

| -Cl | Electron-Withdrawing, Hydrophobic | - | - | - |

| -NO2 | Strongly Withdrawing, Polar | - | - | - |

(Note: A comprehensive table would require consistent data from a single study. The values provided are illustrative based on available literature.)

Beyond the Core: Bioisosteric Replacements and Multivalency

Addressing the Bioavailability Challenge

As mentioned, the high basicity of the benzamidine group, while excellent for potency, is a significant hurdle for oral bioavailability. This has driven extensive research into bioisosteres—different functional groups that retain the key binding interactions while possessing more favorable physicochemical properties.[11][12] A successful strategy has been the replacement of the benzamidine moiety with 1-aminoisoquinoline.[13][14] This group is less basic, improving membrane permeability, yet it retains the ability to interact with Asp189 in the S1 pocket.[13]

The following diagram illustrates the bioisosteric replacement concept.

Enhancing Potency through Multivalency

Another advanced strategy to enhance inhibitory potency is multivalency.[15] This involves linking multiple benzamidine units onto a common scaffold. This approach can dramatically increase the effective local concentration of the inhibitor at the enzyme surface, a phenomenon known as statistical rebinding.[15] Studies on multivalent benzamidine inhibitors of plasmin have shown that increasing valency (from monovalent to trivalent) and decreasing the linker length between units results in stronger inhibition.[15] This strategy allows for the fine-tuning of inhibitor potency and can also be used to improve selectivity for a desired target.[15]

Experimental Protocols: A Self-Validating System for SAR Analysis

To generate reliable SAR data, a robust and reproducible experimental workflow is essential. The following protocols describe the general synthesis of a substituted benzamidine library and a standard enzyme inhibition assay.

Protocol: Synthesis of Substituted Benzamidine Analogs via the Pinner Reaction

The Pinner reaction is a classic and reliable method for synthesizing amidines from nitriles.[16] This protocol outlines the general steps.

Objective: To synthesize a library of substituted benzamidine hydrochlorides from their corresponding substituted benzonitriles.

Materials:

-

Substituted benzonitrile (starting material)

-

Anhydrous ethanol (EtOH)

-

Anhydrous diethyl ether

-

Hydrogen chloride (HCl) gas or a solution of HCl in dioxane

-

Ammonia (gas or solution in ethanol)

-

Round-bottom flasks, condensers, and other standard glassware

-

Magnetic stirrer and heating mantle

Step-by-Step Methodology:

-

Imino Ether Formation: a. Dissolve the starting substituted benzonitrile (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar. b. Cool the solution in an ice bath (0 °C). c. Bubble dry HCl gas through the solution (or add a stoichiometric amount of HCl in dioxane) while stirring. The reaction is exothermic and should be kept cool. d. Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS), typically several hours to overnight. e. The product, an ethyl imidate hydrochloride (Pinner salt), will often precipitate from the solution. Collect the solid by filtration or remove the solvent under reduced pressure. Wash the solid with cold, anhydrous diethyl ether.

-

Amidinium Salt Formation: a. Dissolve the crude Pinner salt from the previous step in anhydrous ethanol. b. Cool the solution in an ice bath. c. Bubble ammonia gas through the solution (or add an ethanolic ammonia solution) until the solution is saturated. d. Seal the flask and stir at room temperature for several hours. e. The final product, the substituted benzamidine hydrochloride, will precipitate. Collect the solid by filtration, wash with cold ethanol and then diethyl ether. f. Dry the product under vacuum. Characterize by NMR, MS, and HPLC to confirm identity and purity.

Self-Validation Checkpoint: The purity of the final compounds is paramount for accurate biological data. HPLC analysis should show >95% purity. 1H NMR should confirm the disappearance of the nitrile peak and the appearance of peaks corresponding to the amidinium protons.

Protocol: Determining Inhibitor Potency (Ki) using a Chromogenic Substrate Assay

This protocol describes a generalized method for determining the inhibition constant (Ki) of a benzamidine derivative against a model serine protease, trypsin, using a chromogenic substrate.[17][18]

Objective: To determine the mode of inhibition and the inhibition constant (Ki) of a test compound.

Materials:

-

Trypsin (e.g., TPCK-treated bovine trypsin)

-

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

-

Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl2, pH 8.0[18]

-

Test inhibitor (substituted benzamidine, dissolved in DMSO or buffer)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at ~405 nm

Step-by-Step Methodology:

-

Reagent Preparation: a. Prepare a stock solution of trypsin in 1 mM HCl to maintain stability. b. Prepare a stock solution of the BApNA substrate in DMSO or water. c. Prepare serial dilutions of the test inhibitor in the Assay Buffer. It is critical to maintain a constant, low percentage of DMSO in all wells (e.g., <1%).

-

Assay Procedure: a. To each well of a 96-well plate, add the Assay Buffer. b. Add varying concentrations of the inhibitor to the appropriate wells. Include "no inhibitor" controls. c. Add a fixed amount of trypsin to each well to initiate a pre-incubation period. A 5-10 minute pre-incubation at the assay temperature (e.g., 25°C or 37°C) allows the inhibitor to bind to the enzyme.[18] d. Initiate the enzymatic reaction by adding varying concentrations of the BApNA substrate to the wells. e. Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over time (kinetic mode). The rate of change in absorbance (Vo) is proportional to the rate of enzyme activity.

-

Data Analysis: a. Convert the rates of reaction (mOD/min) into reaction velocities (e.g., µM/min). b. To determine the inhibition constant (Ki) and the mode of inhibition, the data are typically analyzed using graphical methods. c. Dixon Plot: Plot the reciprocal of the reaction velocity (1/Vo) against the inhibitor concentration ([I]) at several fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point above the x-axis where -x = Ki.[15] d. Cornish-Bowden Plot: Plot the substrate concentration divided by the initial velocity (S/Vo) against the inhibitor concentration ([I]). For competitive inhibition, this plot yields a series of parallel lines, which is a clear diagnostic for this mode of inhibition.[15]

Trustworthiness through Controls: The protocol's validity rests on appropriate controls. A "no enzyme" control confirms no substrate auto-hydrolysis. A "no inhibitor" control establishes the baseline Vmax and Km. A known, potent inhibitor (e.g., aprotinin or benzamidine itself) should be run as a positive control to validate the assay's responsiveness.[17]

Conclusion and Future Directions

The structure-activity relationship of substituted benzamidines is a well-established yet continually evolving field. The core principles are clear: the cationic amidinium group is the primary anchor, while substituents on the phenyl ring modulate potency and selectivity through a combination of electronic, steric, and hydrophobic effects. The specific nature of these effects is highly dependent on the topology of the target enzyme's active site.

Future research will likely focus on developing more sophisticated QSAR and 3D-QSAR models to predict activity with greater accuracy, aiding in the rational design of novel inhibitors.[19][20] The exploration of novel bioisosteres to overcome the inherent pharmacokinetic limitations of the amidine group remains a high-priority area. Furthermore, the application of multivalency and the design of inhibitors targeting allosteric sites represent exciting frontiers for creating next-generation therapeutics based on this enduringly privileged scaffold.

References

-

Wikipedia. Benzamidine. [Link]

-

Wagener, M., van der Neut, J. C., & Minnee, F. T. (2006). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

-

Oszczapowicz, J., & Osek, J. (1984). Amidines. Part 28. Influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom. pKa Values of N1N1-dimethylbenzamidines. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Pérez-Pineiro, R., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. [Link]

-

Ceballos, M., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules. [Link]

-

Veerasamy, R., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. [Link]

-

Laura, R., Robinson, F. W., & Bing, D. H. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry. [Link]

-

MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: benzamidine. [Link]

-

Sharma, R., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemistrySelect. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. [Link]

-

Aso, M., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Organic & Biomolecular Chemistry. [Link]

-

Pérez-Pineiro, R., et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

-

Kumar, V., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry. [Link]

-

Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica. [Link]

-

Stürzebecher, J., & Walsmann, P. (1977). Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine. Acta Biologica et Medica Germanica. [Link]

-

Charles, E. S., Rao, K. V., & Sharma, S. (1982). Synthesis of substituted benzamides and benzimidazoles as anthelmintic and antimicrobial agents. Die Pharmazie. [Link]

-

Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. [Link]

-

Sutherlin, D. P., et al. (2001). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. European Journal of Medicinal Chemistry. [Link]

-

Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

- Gschwend, H. W., & Harris, S. M. (2000). Meta-benzamidine derivatives as serine protease inhibitors.

-

de Azevedo, W. F. Jr., & Aparicio, R. (1998). Thrombin inhibition by novel benzamidine derivatives: a free-energy perturbation study. Journal of Computer-Aided Molecular Design. [Link]

-

Chen, T., et al. (2020). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. [Link]

-

Li, W., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Neuman, R. C. Jr. (2005). Substituent Effects. Chemistry 226a Handout. [Link]

-

ResearchGate. (n.d.). Scheme for synthesis of novel benzamidine analogues. [Link]

-

Hodgetts, K. J., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Bouchlaleg, L., & Belaidi, S. (2021). Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides. Journal of Earth and Environmental Sciences Research. [Link]

-

Drug Design.org. (n.d.). Bioisosterism. [Link]

-

ScienceDirect. (n.d.). Privileged Scaffolds in Drug Discovery. [Link]

-

Koyama, Y., et al. (1992). A serine protease-inhibitory benzamidine derivative inhibits the growth of human colon carcinoma cells. Japanese Journal of Cancer Research. [Link]

-

Van de Waterbeemd, H., et al. (1990). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of Medicinal Chemistry. [Link]

-

Jadhav, A. L., Nazirkar, S. K., & Khomane, A. V. (2022). Quantitative Structure-Activity Relationship (QSAR): A Review. International Journal of Novel Research and Development. [Link]

-

Williams, B. A., et al. (2007). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry. [Link]

-

Longdom Publishing. (n.d.). Study of Quantitative structure-activity relationship analysis (QSAR) for drug development. [Link]

-

Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research. [Link]

-

Quan, M. L., et al. (1999). The design of phenylglycine containing benzamidine carboxamides as potent and selective inhibitors of factor Xa. Journal of Medicinal Chemistry. [Link]

-

Chemistry LibreTexts. (2014). The Effect of Substituents on pKa. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. MEROPS - the Peptidase Database [ebi.ac.uk]

- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amidines. Part 28. Influence of substitution at the amidino carbon atom on the sensitivity to substitution at the imino nitrogen atom. pKa Values of N1N1-dimethylbenzamidines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijnrd.org [ijnrd.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 1-Aminoisoquinoline as benzamidine isoster in the design and synthesis of orally active thrombin inhibitors. | Sigma-Aldrich [sigmaaldrich.cn]

- 15. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

4-Chlorobenzamidine hydroiodide molecular weight and formula.

An In-depth Technical Guide to 4-Chlorobenzamidine Hydroiodide for Advanced Research

Executive Summary

This compound is a halogenated aromatic amidine that holds significant potential as a building block and research tool in medicinal chemistry and drug discovery. The presence of the benzamidine scaffold, a known pharmacophore, combined with a strategically placed chlorine atom on the phenyl ring, makes this compound a valuable precursor for synthesizing a diverse range of biologically active molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, outlines a robust synthetic pathway, and explores its potential applications, particularly in the development of enzyme inhibitors. Authored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use in a laboratory setting.

Introduction: The Strategic Importance of the Benzamidine Moiety

The benzamidine functional group is a "privileged" scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with enzymes, particularly serine proteases, where it can mimic the guanidinium group of arginine. Its ability to form strong hydrogen bonds and salt bridges makes it an effective anchor for binding to the active sites of various protein targets.

Furthermore, the incorporation of a chlorine atom onto the aromatic ring is a well-established strategy in drug design.[1][2] The chloro-substituent can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, thereby enhancing its overall pharmacological profile.[1] this compound combines these two key features, presenting itself as a versatile intermediate for creating targeted therapeutic agents.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is critical for its application in research and synthesis. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClIN₂ | [3] |

| Molecular Weight | 282.51 g/mol | [4] |

| CAS Number | 115297-57-9 | [3][4] |

| IUPAC Name | 4-chlorobenzenecarboximidamide;hydroiodide | [3] |

| Synonyms | 4-chlorobenzimidamide hydroiodide, 4-chlorobenzamidine hydriodide | [3] |

| Appearance | Solid (form may vary) | [4] |

Synthesis of this compound

While numerous methods exist for the synthesis of benzamidine derivatives, a common and reliable route proceeds from the corresponding benzonitrile.[5] The following protocol describes a plausible and widely utilized two-stage process: the Pinner reaction to form an imidate ester hydrochloride, followed by ammonolysis to yield the desired amidine salt.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis from 4-Chlorobenzonitrile

This protocol is a representative method adapted from standard organic synthesis procedures for creating amidine salts.

Materials:

-

4-Chlorobenzonitrile

-

Anhydrous Ethanol

-

Dry Hydrogen Chloride (gas)

-

Anhydrous Diethyl Ether

-

Ammonia solution in Ethanol (e.g., 2M)

-

Potassium Iodide (KI)

-

Deionized Water

Stage 1: Formation of Ethyl 4-chlorobenzimidate Hydrochloride (Pinner Salt)

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and drying tube, dissolve 4-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (approx. 3-4 mL per gram of nitrile).

-

HCl Gas Introduction: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic; maintain the temperature at or below 5°C. Continue bubbling HCl until the solution is saturated and a precipitate begins to form.

-

Precipitation and Isolation: Seal the flask and store it in a refrigerator (4°C) for 12-24 hours to allow for complete precipitation of the imidate hydrochloride salt.

-

Work-up: Collect the white crystalline solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield the Pinner salt intermediate.

Stage 2: Ammonolysis to 4-Chlorobenzamidine Hydrochloride and Anion Exchange

-

Ammonolysis: Suspend the dried ethyl 4-chlorobenzimidate hydrochloride (1 equivalent) in a fresh portion of anhydrous ethanol. Cool the suspension in an ice bath.

-

Ammonia Addition: Add a solution of ammonia in ethanol (approx. 2.5 equivalents) dropwise to the stirred suspension.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours. The solid Pinner salt will gradually be replaced by the precipitate of ammonium chloride.

-

Isolation of Hydrochloride Salt: Remove the ammonium chloride byproduct by filtration. Concentrate the filtrate under reduced pressure to yield crude 4-chlorobenzamidine hydrochloride.

-

Anion Exchange to Hydroiodide: Dissolve the crude hydrochloride salt in a minimal amount of warm deionized water. Add a concentrated aqueous solution of potassium iodide (KI, ~1.2 equivalents).

-

Final Product Isolation: Cool the solution in an ice bath. The less soluble this compound will precipitate out. Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Applications in Drug Discovery and Research

The 4-chlorobenzamidine scaffold is a key structural motif in the design of various enzyme inhibitors. Its derivatives have shown significant potential as anticancer and antimicrobial agents.[6]

Role as a PARP Inhibitor Fragment

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of lethal double-strand breaks, a concept known as synthetic lethality.[6] The benzamide moiety is a core component of many potent PARP inhibitors. 4-Chlorobenzamidine can serve as a key intermediate or fragment in the synthesis of novel PARP inhibitors, where the amidine group can form crucial interactions in the enzyme's active site.

Caption: Mechanism of synthetic lethality via PARP inhibition.

Intermediate for Tyrosine Kinase Inhibitors

Tyrosine kinases are another important class of enzymes that are often dysregulated in cancer, leading to uncontrolled cell proliferation.[6] The 4-chlorobenzamide moiety has been successfully incorporated into molecules designed to inhibit these kinases.[6] this compound provides a reactive handle to build more complex molecules that can target the ATP-binding site of various tyrosine kinases.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as a hazardous chemical.[4]

-

Hazards: Causes skin irritation and may cause serious eye irritation.[4] The toxicological properties have not been fully investigated.[4]

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[4] For skin contact, wash off immediately with plenty of water.[4] Seek medical attention if irritation persists.

Conclusion

This compound is a strategically important chemical compound for researchers in medicinal chemistry and drug development. Its combination of a biologically active benzamidine core and a modulating chloro-substituent makes it a versatile starting material for the synthesis of targeted enzyme inhibitors and other novel therapeutics. This guide has provided the essential physicochemical data, a detailed synthetic protocol, and an overview of its potential high-value applications, equipping scientists with the foundational knowledge to effectively utilize this compound in their research endeavors.

References

-

PubChem, National Institutes of Health. 4-Chlorobenzamide. [Link]

-

PubChem, National Institutes of Health. 4-Chlorobenzene-1-carboximidamide hydrochloride. [Link]

- Google Patents. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.

-

ChemBK. 4-CHLORO-BENZAMIDINE HYDROCHLORIDE. [Link]

-

PubChem, National Institutes of Health. 4-Chlorobenzamidine. [Link]

- Google Patents. CS264402B1 - Process for preparing o-chlorobenzamide.

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

PubMed, National Institutes of Health. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chlorobenzamidine hydriodide, 96% | Fisher Scientific [fishersci.ca]

- 4. fishersci.com [fishersci.com]

- 5. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

The Definitive Guide to Elucidating the Binding Kinetics of 4-Chlorobenzamidine to Serine Proteases

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibition, benzamidine and its derivatives represent a foundational class of competitive inhibitors, crucial for both basic research and as scaffolds in drug discovery. 4-Chlorobenzamidine, as a member of this family, offers a unique electronic and steric profile due to the presence of a halogen atom. Understanding its binding kinetics is paramount for elucidating its mechanism of action and for the rational design of more potent and selective therapeutic agents.

This technical guide provides a comprehensive framework for characterizing the binding kinetics of 4-Chlorobenzamidine hydroiodide with serine proteases, such as trypsin, thrombin, and plasmin. As direct experimental kinetic and thermodynamic data for this specific compound are not extensively published, this guide focuses on the robust methodologies and theoretical underpinnings required to generate such critical data. We will delve into the causality behind experimental choices, ensuring a self-validating system for data generation and interpretation.

The Mechanistic Imperative: Why Binding Kinetics Matter

Beyond simple affinity (KD), a complete kinetic profile, including the association rate constant (kₐ or k_on) and the dissociation rate constant (k_d or k_off), provides a deeper understanding of a drug-target interaction. A compound's residence time (1/k_off) on its target, for instance, can be a better correlate with in vivo efficacy than its binding affinity alone. For a competitive inhibitor like 4-Chlorobenzamidine, these parameters reveal the dynamics of its interaction within the enzyme's active site, informing on how it competes with endogenous substrates. Benzamidine derivatives are known to act as competitive inhibitors of serine proteases, binding to the active site and preventing substrate hydrolysis.[1]

Core Methodologies for Kinetic and Thermodynamic Characterization

A multi-faceted approach is essential for a comprehensive understanding of binding kinetics. The following techniques, when used in concert, provide a robust and cross-validated dataset.

Surface Plasmon Resonance (SPR): A Real-Time View of Binding

SPR is a label-free optical biosensing technique that allows for the real-time measurement of molecular interactions. It is an invaluable tool for determining both k_on and k_off, from which the equilibrium dissociation constant (K_D) can be calculated.

Causality of Experimental Design: The choice of immobilization strategy is critical to ensure the biological activity of the target protein is retained.[2] Direct covalent coupling of the protease to the sensor chip is often preferred for small molecule analysis to achieve a higher surface density, which is necessary when there is a large molecular weight difference between the protein and the small molecule analyte.[3]

Detailed Experimental Protocol for SPR Analysis:

-

Immobilization of the Serine Protease:

-

Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the serine protease (e.g., trypsin) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (typically 2000-4000 Response Units for small molecule analysis).

-

Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

-

A reference flow cell should be prepared similarly but without the protease to allow for double referencing.

-

-

Kinetic Analysis of 4-Chlorobenzamidine Binding:

-

Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO to aid solubility).[3] The concentration range should ideally span from 0.1x to 10x the expected K_D.

-

Inject the different concentrations of 4-Chlorobenzamidine over the protease and reference flow cells, typically for 60-180 seconds to monitor the association phase.

-

Follow with a buffer-only injection for 180-600 seconds to monitor the dissociation phase.

-

Between injections, regenerate the sensor surface with a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.0) if necessary to remove any remaining bound analyte.

-

-

Data Analysis:

-

After subtracting the reference cell data, the resulting sensorgrams are globally fitted to a 1:1 binding model to determine k_on, k_off, and K_D.[2]

-

Data Presentation:

| Parameter | Symbol | Description |

| Association Rate Constant | k_on | The rate at which the inhibitor binds to the enzyme. |

| Dissociation Rate Constant | k_off | The rate at which the inhibitor-enzyme complex dissociates. |

| Equilibrium Dissociation Constant | K_D | The ratio of k_off to k_on, representing the affinity of the inhibitor for the enzyme. |

Mandatory Visualization:

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamic Drivers